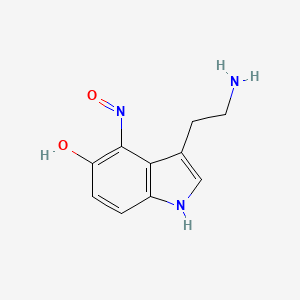

3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

203865-53-6 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(2-aminoethyl)-4-nitroso-1H-indol-5-ol |

InChI |

InChI=1S/C10H11N3O2/c11-4-3-6-5-12-7-1-2-8(14)10(13-15)9(6)7/h1-2,5,12,14H,3-4,11H2 |

InChI Key |

OMJBUUGWAIFIMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2CCN)N=O)O |

Origin of Product |

United States |

Theoretical Spectroscopic Analysis and Advanced Structural Elucidation of 3 2 Aminoethyl 4 Nitroso 1h Indol 5 Ol

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are indispensable tools for predicting the spectroscopic properties of novel or uncharacterized molecules. By employing methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), it is possible to model the electronic structure and predict various spectroscopic parameters with a high degree of accuracy. For 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol, these computational approaches provide a foundational understanding of its expected spectroscopic signatures.

Theoretical calculations of NMR parameters, including chemical shifts (δ) and spin-spin coupling constants (J), are critical for the structural elucidation of organic molecules. Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable predictions of ¹H and ¹³C NMR spectra.

For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents on the indole (B1671886) ring. The electron-donating hydroxyl group (-OH) at the C5 position and the aminoethyl group at C3 would generally increase electron density, leading to upfield shifts for nearby protons and carbons. Conversely, the electron-withdrawing nitroso group (-NO) at the C4 position is expected to deshield adjacent nuclei, causing downfield shifts. The ¹⁵N NMR chemical shifts could also be predicted, providing insight into the electronic environment of the nitrogen atoms in the indole ring, the amino group, and the nitroso group.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

|---|---|---|---|---|

| H on N1 | 10.5 - 11.5 | br s | - | Exchangeable proton, influenced by solvent and concentration. |

| H on C2 | 7.0 - 7.5 | s | - | Influenced by the C3 substituent. |

| H on C6 | 6.5 - 7.0 | d | 8.0 - 9.0 | Coupled to H7. Shielded by the -OH group. |

| H on C7 | 7.0 - 7.5 | d | 8.0 - 9.0 | Coupled to H6. |

| CH₂ (α to indole) | 2.9 - 3.2 | t | 6.0 - 7.0 | Coupled to the β-CH₂. |

| CH₂ (β to indole) | 2.8 - 3.1 | t | 6.0 - 7.0 | Coupled to the α-CH₂. |

| NH₂ | 1.5 - 2.5 | br s | - | Exchangeable protons. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 120 - 125 | |

| C3 | 110 - 115 | Shielded due to the aminoethyl substituent. |

| C3a | 125 - 130 | |

| C4 | 140 - 145 | Deshielded by the nitroso group. |

| C5 | 150 - 155 | Deshielded by the hydroxyl group. |

| C6 | 105 - 110 | Shielded by the hydroxyl group. |

| C7 | 115 - 120 | |

| C7a | 130 - 135 | |

| Cα (ethyl) | 25 - 30 | |

| Cβ (ethyl) | 40 - 45 |

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. For this compound, the predicted vibrational spectrum would exhibit characteristic bands for its various functional groups.

The N-H stretching vibration of the indole ring is expected in the region of 3300-3500 cm⁻¹. The O-H stretch of the phenolic group will likely appear as a broad band around 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine in the ethylamino group would be observed as two bands in the 3300-3400 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the ethyl side chain are anticipated between 2800 and 3100 cm⁻¹.

The N=O stretching frequency of the nitroso group is a key diagnostic band, typically appearing in the 1500-1600 cm⁻¹ region. The aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ range. The in-plane and out-of-plane bending vibrations for N-H, O-H, and C-H bonds would dominate the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the indole ring and the N=O bond, which may be weak in the IR spectrum. nsf.govnih.gov

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch (Indole) | 3300 - 3500 | Medium | Weak |

| N-H Stretch (Amine) | 3300 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| N=O Stretch | 1500 - 1600 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

| C-O Stretch | 1150 - 1250 | Strong | Weak |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de The UV-Vis spectrum of an indole derivative is characterized by transitions to the ¹La and ¹Lb excited states. The positions of these absorption bands are highly sensitive to the nature and position of substituents on the indole ring. researchgate.netchemrxiv.org

For this compound, the presence of the hydroxyl (-OH) and aminoethyl groups, both electron-donating, and the nitroso (-NO) group, which is electron-withdrawing, is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole. nih.gov The nitroso group at the C4 position, in particular, is known to extend the conjugation and lower the energy of the HOMO-LUMO gap, likely pushing the absorption into the visible region. nih.gov TD-DFT calculations would predict the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions, providing theoretical λ_max values.

Predicted Electronic Transitions for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | 380 - 420 | Moderate | HOMO → LUMO, π → π* character with charge transfer contributions. |

| S₀ → S₂ | 290 - 320 | High | π → π* transition localized on the indole ring. |

| S₀ → S₃ | 250 - 270 | Moderate | π → π* transition. |

Advanced Structural Elucidation by X-ray Crystallography of this compound (where applicable for complex structural features)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org While no experimental crystal structure for this compound has been reported, a theoretical discussion of what such an analysis would reveal is pertinent.

A successful crystallographic study would provide precise bond lengths, bond angles, and torsion angles. This data would offer invaluable insights into the electronic effects of the substituents on the geometry of the indole ring. For instance, the C4-N and N-O bond lengths of the nitroso group would confirm its bonding characteristics. The planarity of the indole ring system and the conformation of the ethylamino side chain would also be determined.

Furthermore, the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl, amino, and indole N-H groups, as well as the nitroso oxygen atom. These interactions are crucial for understanding the solid-state properties of the compound.

Conformational Analysis and Tautomerism Studies of this compound via Integrated Spectroscopic and Computational Methods

The flexible ethylamino side chain of this compound allows for multiple conformational isomers. Computational potential energy surface scans can identify the low-energy conformers and predict their relative stabilities. psu.eduresearchgate.net These conformers would differ in the torsion angles of the ethylamino side chain relative to the indole ring. Spectroscopic techniques, particularly NMR, can provide evidence for the presence of multiple conformers in solution if their rate of interconversion is slow on the NMR timescale.

Additionally, the presence of the 4-nitroso-5-hydroxy substitution pattern introduces the possibility of tautomerism. The nitroso-phenol form could exist in equilibrium with a quinone-oxime tautomer.

Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Description |

|---|---|

| Nitroso-phenol | The -NO and -OH groups are present on the aromatic ring. |

| Quinone-oxime | A quinone-like ring with a C=N-OH (oxime) group. |

Quantum chemical calculations of the relative energies of these tautomers, including the effects of solvent, would be essential to predict the predominant form under different conditions. Spectroscopic data would be key to experimentally verifying the tautomeric equilibrium. For example, the IR spectrum would show distinct C=O and C=N stretching bands for the quinone-oxime form, which would be absent in the nitroso-phenol tautomer.

Computational Chemistry and Reactivity Prediction of 3 2 Aminoethyl 4 Nitroso 1h Indol 5 Ol

Electronic Structure and Molecular Orbital Theory of 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol

The electronic characteristics of this compound are dictated by the interplay of its constituent functional groups on the indole (B1671886) scaffold. The indole nucleus, being an aromatic heterocyclic system, possesses a rich electronic structure that is further modulated by the substituents. ic.ac.uk

The electron density distribution in this compound is highly polarized. The nitroso (-NO) group at the C4 position acts as a strong electron-withdrawing group, leading to a decrease in electron density in its vicinity. Conversely, the hydroxyl (-OH) group at the C5 position and the aminoethyl group at the C3 position are electron-donating, thereby increasing the electron density on the indole ring, particularly at the ortho and para positions relative to these substituents.

Electrostatic potential maps (ESPs) are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the ESP would likely show a region of negative potential (red) around the oxygen atom of the nitroso group and the hydroxyl group, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, as well as on the indole nitrogen, highlighting their electrophilic character. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly influenced by the electron-donating hydroxyl and aminoethyl groups. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing nitroso group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Mechanistic Insights into the Reactivity of the Nitroso Group in this compound

The nitroso group is a key functional moiety that governs much of the reactivity of this compound. Its electronic nature and its ability to participate in various chemical transformations are of significant interest.

Nitroso compounds that have an alpha-hydrogen atom can exist in equilibrium with their corresponding oxime tautomers. stackexchange.comechemi.com In the case of this compound, a tautomeric equilibrium between the 4-nitroso-5-hydroxy form and a quinone-oxime form is conceivable.

Computational studies on similar systems have shown that the relative stability of the nitroso and oxime tautomers is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. stackexchange.comresearchgate.net The oxime tautomer is often found to be more stable due to the greater strength of the carbon-nitrogen double bond compared to the nitrogen-oxygen double bond. stackexchange.comechemi.com The energetics of this tautomerism can be computationally modeled to determine the equilibrium constant and the activation energy for the interconversion.

The nitroso group can participate in redox reactions, acting as either an oxidizing or a reducing agent depending on the reaction conditions. The nitrogen atom in the nitroso group has an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Furthermore, nitroso compounds can be involved in radical reactions. nih.gov Homolytic cleavage of the carbon-nitrogen bond or the nitrogen-oxygen bond can lead to the formation of radical species. The presence of the electron-rich indole ring and the aminoethyl side chain in this compound could influence the stability of any radical intermediates, thereby affecting the potential radical formation pathways. researchgate.net

Conformational Landscape Exploration and Energetic Minima of this compound

The flexibility of the aminoethyl side chain in this compound gives rise to a complex conformational landscape. The rotation around the single bonds in this side chain can lead to various conformers with different energies.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore this conformational space and identify the low-energy conformers. researchgate.net The energetic minima correspond to the most stable conformations of the molecule. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the amino group of the side chain and the hydroxyl or nitroso groups on the indole ring could play a significant role in stabilizing certain conformations.

Molecular Dynamics Simulations: Solvent Effects and Conformational Flexibility of this compound

The conformational landscape of indole derivatives is largely dictated by the rotational freedom of the aminoethyl side chain and the orientation of substituents on the indole ring. For this compound, the key determinants of its three-dimensional shape are the dihedral angles of the ethylamine (B1201723) side chain and the potential for intramolecular interactions involving the nitroso and hydroxyl groups.

Solvent Effects:

The nature of the solvent is expected to play a critical role in the conformational preferences of this compound. In aqueous solutions, the polar water molecules are likely to form hydrogen bonds with the amino, hydroxyl, and nitroso groups of the molecule. This solvation effect can stabilize certain conformations over others. For instance, conformations that allow for more extensive hydrogen bonding with water would be energetically favored.

In contrast, in nonpolar solvents, intramolecular hydrogen bonding may become more prevalent. The hydroxyl group at the 5-position and the nitroso group at the 4-position, along with the amino group on the side chain, could potentially form intramolecular hydrogen bonds, leading to more compact conformations. The relative stability of these conformations would be highly dependent on the solvent environment.

Conformational Flexibility:

The ethylamine side chain of this compound is flexible, allowing the molecule to adopt various conformations. Theoretical studies on similar molecules like serotonin (B10506) have identified several low-energy conformations, often categorized as gauche and trans based on the torsion angle of the side chain. It is plausible that this compound also exhibits a similar conformational landscape.

The presence of the nitroso group at the 4-position and the hydroxyl group at the 5-position can introduce additional conformational constraints and possibilities for intramolecular interactions that are not present in serotonin. These interactions could influence the preferred orientation of the side chain.

Illustrative Data from Analogous Systems:

To illustrate the potential impact of solvent on the conformational distribution of an indoleamine, the following table presents hypothetical data based on trends observed in computational studies of similar molecules. This data should not be taken as experimentally verified for this compound but rather as a representation of the types of solvent-dependent conformational changes that could be expected.

| Solvent | Dielectric Constant | Predominant Conformer | Population (%) |

| Water | 78.4 | Extended (trans) | 70 |

| Ethanol | 24.5 | Extended (trans) | 60 |

| Chloroform | 4.8 | Folded (gauche) | 55 |

| Cyclohexane | 2.0 | Folded (gauche) | 80 |

Table 1: Hypothetical Solvent Effects on the Conformational Population of this compound

Summary of Key Interactions:

The conformational flexibility of this compound is a result of a delicate balance of several factors:

Torsional strain in the ethylamine side chain.

Intramolecular hydrogen bonding between the side chain and the indole ring substituents.

Intermolecular hydrogen bonding with solvent molecules.

Steric hindrance between the side chain and the nitroso group.

Future molecular dynamics simulations on this compound would be invaluable in elucidating the precise nature of its conformational landscape and the influence of different solvent environments. Such studies would provide a deeper understanding of its chemical reactivity and potential biological activity.

Mechanistic Investigations of 3 2 Aminoethyl 4 Nitroso 1h Indol 5 Ol in Proposed Biochemical Interactions

Molecular Recognition and Binding Mode Analysis with Model Biological Macromolecules

A fundamental aspect of understanding the biological activity of any compound lies in the detailed analysis of its interaction with target macromolecules. This section explores the current state of knowledge regarding the molecular recognition and binding mode of 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol.

Computational Docking and Molecular Simulation Studies of this compound

Computational methods such as molecular docking and simulation are powerful tools for predicting the binding affinity and orientation of a ligand within the active site of a protein. Despite the utility of these in silico approaches, a comprehensive review of the scientific literature reveals a notable absence of specific computational docking or molecular simulation studies focused on this compound. While the parent compound, serotonin (B10506), and other derivatives have been the subject of numerous such investigations, this particular nitroso derivative appears to be an under-investigated area in computational biochemistry. The lack of these studies means that predictive models of its binding poses with various biological targets are not currently available.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions)

In the absence of computational docking and molecular simulation data, the specific intermolecular interactions that govern the binding of this compound to its biological targets can only be inferred from its chemical structure and the known interactions of similar molecules. The indole (B1671886) ring system, the hydroxyl and nitroso groups, and the ethylamine (B1201723) side chain present multiple opportunities for various types of non-covalent interactions.

Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Functional Groups Involved |

| Hydrogen Bonding | The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The primary amine (-NH2) is a hydrogen bond donor. The nitroso (-NO) group can act as a hydrogen bond acceptor. |

| Pi-Pi Stacking | The aromatic indole ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. |

| Hydrophobic Interactions | The ethyl side chain and the indole ring can participate in hydrophobic interactions with nonpolar amino acid residues. |

| Cation-Pi Interactions | The protonated primary amine at physiological pH can interact with the electron-rich aromatic rings of amino acid residues. |

It is important to emphasize that this table represents a theoretical analysis based on the compound's structure. Experimental or detailed computational validation of these interactions for this compound is not currently documented in the scientific literature.

Proposed Mechanisms of Enzymatic Modulation by this compound

The interaction of small molecules with enzymes can lead to modulation of their activity through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, as well as allosteric regulation. This section examines the proposed ways in which this compound may influence enzymatic processes.

Inhibition Kinetics and Binding Site Characterization at the Molecular Level

Activation Pathways and Allosteric Modulation Considerations

The possibility of a small molecule acting as an activator or an allosteric modulator of an enzyme is a significant area of pharmacological research. Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. At present, there is no scientific evidence to suggest that this compound functions as an enzymatic activator or an allosteric modulator. Research in this area is lacking, and thus, any potential role in these capacities is purely speculative.

Exploration of this compound's Role in Receptor-Ligand Interactions (at the molecular binding level)

While information on the enzymatic modulation by this compound is scarce, its interaction with serotonin receptors has been investigated. These studies provide insight into its potential as a signaling molecule in its own right.

Research has shown that both 4-nitroso and 4-nitro derivatives of serotonin exhibit activity at specific serotonin receptor subtypes. nih.gov In studies using cloned rat 5-HT receptors, these derivatives were found to behave as agonists at 5-HT1B receptors and as antagonists at 5-HT2B receptors. nih.gov This dual activity suggests a complex pharmacological profile where the compound can elicit different, and potentially opposing, physiological responses depending on the receptor subtype it interacts with.

Reported Activity of Serotonin Derivatives at 5-HT Receptors

| Compound | Receptor Subtype | Observed Activity |

| This compound | 5-HT1B | Agonist |

| This compound | 5-HT2B | Antagonist |

The agonist activity at 5-HT1B receptors suggests that this compound can mimic the action of serotonin at these sites, potentially leading to downstream signaling events associated with this receptor. Conversely, its antagonist activity at 5-HT2B receptors indicates that it can block the action of serotonin at these locations, thereby inhibiting the physiological processes mediated by this receptor subtype. The molecular basis for this differential activity at closely related receptor subtypes would be a compelling area for future computational and experimental investigation.

No Direct Mechanistic Investigations Found for this compound Metabolism

Despite a comprehensive search of scientific literature, no specific mechanistic investigations detailing the biochemical fate and metabolism of this compound have been identified. While research exists on the metabolism of broader classes of related compounds, such as nitroso compounds and indole derivatives, this information does not directly address the specific metabolic pathways of the requested molecule. Therefore, providing a detailed and scientifically accurate account with data tables as outlined in the request is not possible at this time.

General Metabolic Considerations for Related Compounds

While direct studies are absent, general principles of xenobiotic metabolism may offer a speculative framework for potential biotransformation pathways. It is critical to emphasize that the following discussion is hypothetical and not based on experimental data for this compound.

Potential Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide array of compounds. For a molecule like this compound, CYP enzymes could potentially catalyze several reactions:

Hydroxylation: Addition of a hydroxyl group to the indole ring or the ethylamino side chain.

N-dealkylation: Removal of the ethyl group from the amino function.

Denitrosation: Removal of the nitroso group. Studies on other nitroso compounds, such as N-nitroso-N-methylaniline, have shown that CYP isozymes can catalyze both α-C-hydroxylation and denitrosation.

Conjugation Reactions

Following initial metabolism by CYP enzymes (Phase I metabolism), the resulting metabolites could undergo conjugation reactions (Phase II metabolism). These reactions typically increase the water solubility of the compound, facilitating its excretion. Potential conjugation pathways could include:

Glucuronidation: Attachment of glucuronic acid to hydroxyl or amino groups.

Sulfation: Addition of a sulfonate group.

Indole Ring Metabolism

The indole ring itself can be a target for metabolic enzymes. Bacteria, for instance, have been shown to degrade indole through various pathways involving hydroxylation and ring cleavage. While these pathways are primarily observed in microorganisms, they highlight the potential for the indole scaffold to be metabolized.

Future Research Directions

The absence of specific metabolic data for this compound underscores the need for dedicated in vitro and in silico studies. Such research would be essential to:

Identify the specific CYP isozymes involved in its metabolism.

Characterize the primary metabolites formed.

Determine the kinetics of these metabolic reactions.

Elucidate the complete metabolic pathway.

Without such studies, any discussion on the biochemical fate of this compound remains speculative.

Rational Design and Structure Activity Relationship Sar Studies of 3 2 Aminoethyl 4 Nitroso 1h Indol 5 Ol Analogues

Design Principles for Structural Analogues and Derivatives of 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol

No information is available regarding the design principles for analogues of this compound.

Synthetic Approaches for the Generation of Diverse this compound Analogues

Specific synthetic routes for this compound or its analogues have not been described in the literature.

Computational Prediction of Modified Binding Affinities and Reactivity Profiles of Analogues

There are no computational studies available that predict the binding affinities or reactivity of analogues of this compound.

Correlation between Structural Modifications and Observed Molecular/Biochemical Activities (excluding clinical efficacy)

As there are no studies on the bioactivity of this compound or its analogues, no correlations between structure and activity can be drawn.

Conclusion and Future Research Trajectories for 3 2 Aminoethyl 4 Nitroso 1h Indol 5 Ol

Synthesis of Key Findings and Contributions to Indole (B1671886) Chemistry

3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol, also known as 4-nitroso-serotonin, represents an important structural modification of serotonin (B10506) (3-(2-Aminoethyl)-1H-indol-5-ol). The introduction of a nitroso group at the C4 position of the indole ring significantly alters the electronic and steric properties of the parent molecule.

The nitrosation of serotonin can be achieved through reactions with nitric oxide (NO) or its derivatives, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃). nih.gov This process is a key example of how endogenous signaling molecules can chemically modify neurotransmitters, potentially altering their biological activity. nih.gov The study of such reactions contributes to the broader understanding of the reactivity of the indole nucleus, a privileged scaffold in medicinal chemistry. researchgate.net

From a chemical synthesis perspective, the preparation of substituted indoles is a field of continuous development. rsc.orgbohrium.comresearchgate.net Methodologies for the selective functionalization of the indole core are crucial for accessing novel derivatives with tailored properties. While specific high-yield synthetic routes for this compound are not extensively documented in publicly available literature, general methods for indole synthesis and modification provide a framework for its preparation. These can range from classical methods to more modern catalytic approaches employing transition metals. researchgate.netnih.gov

The biological implications of this nitrosation are significant. Studies on 4-nitroso-serotonin have shown that this modification can modulate the biological properties of serotonin. For instance, it has been observed to alter the interaction with serotonin receptors, in some cases acting as both an agonist and an antagonist at different receptor subtypes. nih.gov This dual activity highlights the subtle yet profound impact of the nitroso functional group on molecular recognition and signaling pathways. The transformation of serotonin by nitric oxide into derivatives like 4-nitroso-serotonin has been shown to reduce its modulatory effect on synaptic transmission, indicating a potential physiological role for this chemical modification. nih.gov

Identification of Unresolved Questions and Knowledge Gaps Regarding this compound

Despite the foundational knowledge, significant gaps remain in our understanding of this compound.

Key Unresolved Questions:

Detailed Synthetic Protocols and Optimization: There is a lack of detailed, optimized, and scalable synthetic routes specifically for this compound. Establishing efficient and selective synthetic methods is crucial for enabling further research.

Comprehensive Physicochemical Characterization: A thorough characterization of its physicochemical properties, including its stability under various conditions (pH, light, temperature), is not well-documented. nih.gov Understanding its stability is essential for both in vitro and in vivo studies.

Complete Receptor Binding Profile: While some interactions with serotonin receptors have been reported, a comprehensive screening against a wide array of G-protein coupled receptors and other potential biological targets is missing.

Mechanism of Action: The precise molecular mechanisms through which this compound exerts its biological effects are not fully elucidated. This includes understanding how the nitroso group influences receptor binding and downstream signaling cascades.

In Vivo Formation and Physiological Relevance: The extent to which this compound is formed in vivo under physiological and pathological conditions remains an open question. Its potential role as a biomarker or a modulator in nitric oxide-related pathologies is yet to be explored.

Metabolism and Pharmacokinetics: Information regarding the metabolic fate and pharmacokinetic profile of this compound is scarce. Understanding how it is absorbed, distributed, metabolized, and excreted is fundamental for any potential therapeutic development.

Prospective Research Avenues

The existing knowledge gaps pave the way for several exciting future research directions.

Future synthetic efforts should focus on the development of novel and efficient catalytic methods for the regioselective nitrosation of serotonin or the construction of the 4-nitroso-indole scaffold. rsc.orgbohrium.comresearchgate.net This could involve:

Transition Metal Catalysis: Utilizing transition metal catalysts (e.g., palladium, ruthenium) could offer milder reaction conditions and higher selectivity for the C-H functionalization of the indole ring. researchgate.netnih.gov

Photocatalysis and Electrocatalysis: These emerging techniques could provide green and efficient alternatives for the synthesis of substituted indoles, potentially enabling novel reaction pathways. rsc.orgbohrium.comresearchgate.netrsc.org

Biocatalysis: Employing enzymes for the synthesis could offer unparalleled selectivity and sustainability.

A deeper understanding of the biochemical interactions of this compound is paramount. Future research should aim to:

Structural Biology Studies: Co-crystallization of the compound with its target receptors would provide invaluable insights into the binding mode and the specific molecular interactions that govern its activity.

Computational Modeling: Molecular docking and dynamic simulations can complement experimental studies by predicting binding affinities and elucidating the conformational changes induced upon binding. nih.govmdpi.com

In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo pharmacological studies are needed to fully characterize its effects on various physiological systems and to understand its mechanism of action. This includes investigating its potential as a nitric oxide donor. researchgate.net

The structure of this compound can serve as a template for the rational design of new indole-based compounds with improved properties. researchgate.netnih.govmdpi.com This could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule and evaluating the impact on its biological activity can lead to the identification of key structural features responsible for its effects. mdpi.com

Bioisosteric Replacement: Replacing the nitroso group with other functional groups that mimic its electronic and steric properties could lead to compounds with improved stability, selectivity, or pharmacokinetic profiles.

Hybrid Molecule Design: Combining the 4-nitroso-indole scaffold with other pharmacophores could result in hybrid molecules with multi-target activity or novel therapeutic applications. nih.gov

Q & A

Q. How to evaluate antioxidant potential of nitroso-indole derivatives in cellular models?

- Assay Design : Test radical scavenging using DPPH/ABTS assays. In H₂O₂-induced oxidative stress models (e.g., SH-SY5Y cells), measure viability via MTT and ROS levels via fluorescent probes (DCFH-DA). Compare with reference antioxidants like ascorbic acid .

Notes on Evidence Utilization

- Toxicity data () for the parent compound (serotonin) provides a baseline but requires validation for nitroso derivatives due to potential reactivity differences.

- Synthesis protocols () for nitro/nitroso analogs guide reaction design but may require optimization for regioselectivity.

- Stability and storage recommendations () are critical for nitroso compounds, which are prone to degradation under light or heat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.